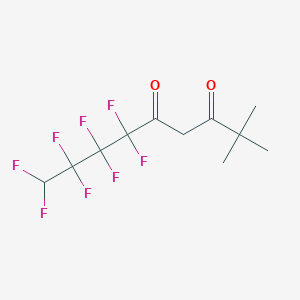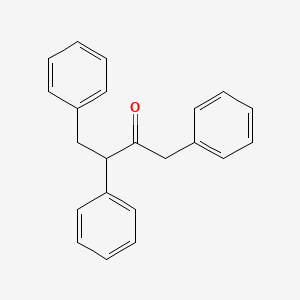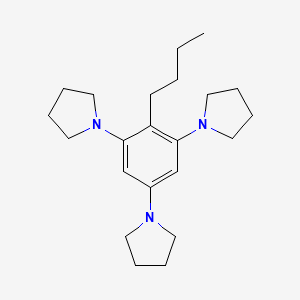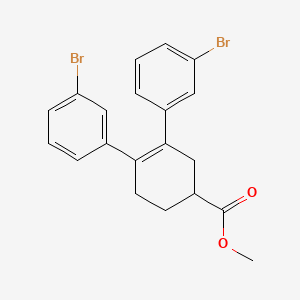
Naphthalene, 2,2'-tellurobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 2,2’-tellurobis- is an organotellurium compound that features two naphthalene units connected by a tellurium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2,2’-tellurobis- typically involves the reaction of naphthalene derivatives with tellurium reagents. One common method is the reaction of 2-naphthyl lithium with tellurium tetrachloride, followed by reduction to yield the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates .
Industrial Production Methods
While specific industrial production methods for Naphthalene, 2,2’-tellurobis- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 2,2’-tellurobis- can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The naphthalene units can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield telluroxides, while reduction can produce tellurium-containing anions or lower oxidation state tellurium compounds .
Aplicaciones Científicas De Investigación
Naphthalene, 2,2’-tellurobis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a ligand in coordination chemistry.
Biology: Its potential biological activity is being explored, particularly in the context of its interactions with biological molecules.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with cellular components.
Industry: It may be used in the development of new materials with unique electronic or optical properties
Mecanismo De Acción
The mechanism of action of Naphthalene, 2,2’-tellurobis- involves its interaction with molecular targets through the tellurium center. This interaction can lead to the formation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems. The compound can also interact with enzymes and proteins, potentially inhibiting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 2,2’-sulfide: Similar structure but with a sulfur atom instead of tellurium.
Naphthalene, 2,2’-selenobis-: Contains selenium in place of tellurium.
Naphthalene, 2,2’-disulfide: Features two sulfur atoms connecting the naphthalene units.
Uniqueness
Naphthalene, 2,2’-tellurobis- is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity compared to its sulfur and selenium analogs. The tellurium center can participate in a wider range of redox reactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
63212-75-9 |
|---|---|
Fórmula molecular |
C20H14Te |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
2-naphthalen-2-yltellanylnaphthalene |
InChI |
InChI=1S/C20H14Te/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
Clave InChI |
FHQNPTYPPIHUDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)[Te]C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)

![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
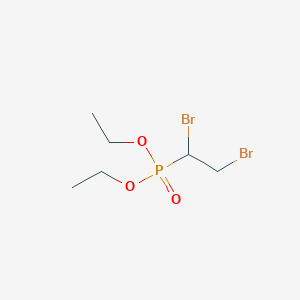
![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
